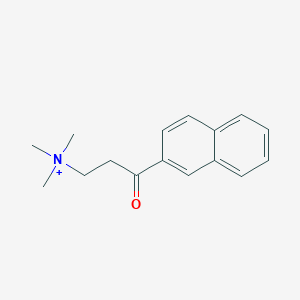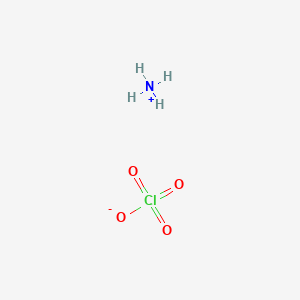
高氯酸铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium perchlorate (NH4ClO4) is an inorganic compound composed of nitrogen, hydrogen, and chlorine atoms. It is a white, crystalline solid with a melting point of 235 °C and a boiling point of 360 °C. It is a powerful oxidizing agent and is used in a variety of applications, including rocket fuel, fireworks, explosives, and laboratory reagents. It is also used in the manufacture of safety matches, ceramics, and textiles.
科学研究应用
固体火箭推进剂
高氯酸铵: 由于其高氧含量,是固体火箭推进剂中主要的氧化剂,这对燃烧至关重要。 它与粉末状铝等燃料以及弹性粘合剂混合,形成复合推进剂 {svg_1}. 在固体推进剂发动机和航空航天助推器中,AP含量通常超过70%,提供在太空真空环境中维持燃烧所需的氧气 {svg_2}.
热安全研究
AP在低温下的热分解特性对于推进剂的热安全性至关重要。研究表明,AP分解从颗粒表面多个点开始,形成向内扩展的孔隙。 这种微孔结构显着提高了燃烧速率,这对理解和防止意外点火至关重要 {svg_3}.
燃烧速率增强
发现多孔AP与普通AP相比具有更高的燃烧速率。当与铝结合时,密闭炸弹中的峰值压力可以显着增加,表明反应更快、更强烈。 这种特性被用来提高固体推进剂的性能,从而实现更高效的火箭发动机 {svg_4}.
高能材料中的催化
AP在生产用于航空航天推进的高能材料中充当氧化剂。开发能够提高基于AP的推进剂燃烧速率的催化剂是一个活跃的研究领域。 基于二氨基马来腈的新型C–N共轭聚合物已显示出作为无金属催化剂的潜力,降低了AP分解的最高放热峰值温度和活化能 {svg_5}.
微孔结构演变
AP在低温分解过程中微孔结构的演变影响其燃烧特性。 使用扫描电子显微镜和3D纳米计算机断层扫描的研究提供了对AP中发生的微观变化的见解,这对改进推进剂配方至关重要 {svg_6}.
航空航天推进应用
AP广泛用于生产用于航空航天推进的高能材料。 它在复合推进剂中作为氧化剂的作用已经确立,正在进行的研究旨在优化其性能,以实现更高的推力和对燃烧过程的更好控制 {svg_7}.
作用机制
Target of Action
Ammonium perchlorate (AP) is primarily used as an oxidizer in solid fuel propellants . It includes oxidizing and reducing elements on the same molecule . The primary targets of AP are the fuel components with which it is mixed, such as powdered aluminum and/or elastomeric binders .
Mode of Action
AP acts as an efficient oxidizer and mono-propellant . When mixed with a fuel, it can generate self-sustained combustion at pressures far below atmospheric pressure . The thermal decomposition of AP is a complex process that can be divided into two different processes . At temperatures less than 240 °C, it undergoes low-temperature thermal decomposition, developing a partial–complete reaction with the formation of unreacted AP particles . At temperatures above 240 °C, it undergoes high-temperature thermal decomposition, developing a complete decomposition reaction with no residues .
Biochemical Pathways
The biochemical pathways affected by AP are primarily related to its role as an oxidizer in combustion reactions. The thermal decomposition of AP is a key aspect of its function in propellants .
Pharmacokinetics
The pharmacokinetics of AP primarily involve its thermal decomposition. The thermal behavior of AP has been investigated using differential scanning calorimetry (DSC) . Activated AP demonstrated high chemical stability with an increase in endothermic phase transition enthalpy by 170% . The enthalpy of the subsequent two main exothermic decomposition reactions was increased by 250% . Activated AP can secure self-sustained response at a high rate .
Result of Action
The result of AP’s action is the generation of a large amount of gas during combustion, producing a huge reverse thrust . This makes it one of the main propulsion energy sources in the aerospace and military fields . The thermal decomposition of AP results in the release of unconcentrated energy .
Action Environment
The action of AP can be influenced by various environmental factors. For instance, the presence of other energetic compounds such as Royal Demolition Explosives and 2,4-dinitroanisole (DNAN) in army PAX 21 production water and other competing electron acceptors such as nitrate and sulfate can affect the biodegradation of perchlorate . Furthermore, the small size of metals is prone to agglomeration and affects the performance of AP .
生化分析
Biochemical Properties
Ammonium perchlorate plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme perchlorate reductase, which reduces perchlorate to chlorite. This enzyme is found in perchlorate-reducing bacteria, such as Dechloromonas and Azospirillum . Additionally, ammonium perchlorate can inhibit the sodium-iodide symporter (NIS) in thyroid cells, affecting iodine uptake and thyroid hormone synthesis . These interactions highlight the compound’s potential to disrupt normal biochemical processes.
Cellular Effects
Ammonium perchlorate has been shown to affect various types of cells and cellular processes. In thyroid cells, it inhibits iodine uptake by blocking the sodium-iodide symporter, leading to decreased thyroid hormone synthesis . This disruption can result in altered cell signaling pathways, gene expression, and cellular metabolism. In animal studies, exposure to ammonium perchlorate has been linked to thyroid follicle hypertrophy, angiogenesis, and hyperplasia . These cellular effects underscore the compound’s potential to impact overall cell function and health.
Molecular Mechanism
The molecular mechanism of ammonium perchlorate involves its interaction with specific biomolecules and enzymes. The compound inhibits the sodium-iodide symporter (NIS) by competing with iodide ions for binding sites, thereby reducing iodine uptake into thyroid cells . This inhibition leads to decreased synthesis of thyroid hormones, which are critical for regulating metabolism and growth. Additionally, ammonium perchlorate can undergo thermal decomposition, releasing reactive oxygen species that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium perchlorate can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to heat or light. Over time, its inhibitory effects on the sodium-iodide symporter may diminish as the compound degrades . Long-term exposure to ammonium perchlorate in in vitro and in vivo studies has shown persistent effects on thyroid function, including sustained inhibition of iodine uptake and altered thyroid hormone levels .
Dosage Effects in Animal Models
The effects of ammonium perchlorate vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of iodine uptake and slight alterations in thyroid hormone levels. At higher doses, more pronounced effects are observed, including significant thyroid follicle hypertrophy, angiogenesis, and hyperplasia . Toxic effects, such as decreased metabolic rate and developmental abnormalities, have been reported at high doses . These findings highlight the importance of dosage in determining the compound’s impact on health.
Metabolic Pathways
Ammonium perchlorate is involved in several metabolic pathways, primarily related to its reduction and degradation. The enzyme perchlorate reductase reduces ammonium perchlorate to chlorite, which is further degraded by chlorite dismutase to chloride and oxygen . These metabolic pathways are crucial for the detoxification of ammonium perchlorate in biological systems. Additionally, the compound’s inhibition of the sodium-iodide symporter affects the metabolic flux of iodine, disrupting thyroid hormone synthesis .
Transport and Distribution
Within cells and tissues, ammonium perchlorate is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mechanisms, such as the sodium-iodide symporter . Once inside the cell, ammonium perchlorate can accumulate in the thyroid gland, where it exerts its inhibitory effects on iodine uptake. The distribution of ammonium perchlorate within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Ammonium perchlorate’s subcellular localization is primarily within the thyroid gland, where it targets the sodium-iodide symporter on the cell membrane . This localization is critical for its inhibitory effects on iodine uptake and thyroid hormone synthesis. Additionally, ammonium perchlorate may localize to other cellular compartments, such as lysosomes, where it can undergo degradation and detoxification . The compound’s subcellular localization plays a key role in determining its biochemical and cellular effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of ammonium perchlorate involves the reaction between ammonium chloride and sodium perchlorate in aqueous solution. The reaction is exothermic and requires careful control of temperature and concentration to prevent explosive decomposition of the product. The synthesis pathway involves the following steps:", "Starting Materials": [ "Ammonium chloride (NH4Cl)", "Sodium perchlorate (NaClO4)", "Water (H2O)" ], "Reaction": [ "Dissolve ammonium chloride in water to form a solution.", "Dissolve sodium perchlorate in water to form a separate solution.", "Slowly add the sodium perchlorate solution to the ammonium chloride solution while stirring continuously.", "Maintain the temperature of the reaction mixture below 60°C to prevent explosive decomposition of the product.", "Continue stirring the mixture until all the sodium perchlorate has been added.", "Filter the resulting solution to remove any impurities.", "Evaporate the solution to dryness to obtain solid ammonium perchlorate." ] } | |
CAS 编号 |
7790-98-9 |
分子式 |
ClH4NO4 |
分子量 |
117.49 g/mol |
IUPAC 名称 |
azane;perchloric acid |
InChI |
InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
InChI 键 |
HHEFNVCDPLQQTP-UHFFFAOYSA-N |
杂质 |
The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles. |
SMILES |
[NH4+].[O-]Cl(=O)(=O)=O |
规范 SMILES |
N.OCl(=O)(=O)=O |
颜色/形态 |
White orthorhombic crystals. Colorless, crystalline compound Solid at 15 °C |
密度 |
1.95 at 59 °F (USCG, 1999) 1.95 g/cu cm 1.95 g/cm³ |
熔点 |
130 °C |
其他 CAS 编号 |
7790-98-9 |
物理描述 |
Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry. DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Explosive; Oxidizer |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
In water, 2.0X10+5 mg/L at 25 °C In water, 2.45X10+5 mg/L at 25 °C In water, 2.49X10+5 mg/L at 25 °C Solubilities in organic solvents[Table#1333] Very soluble in liquid NH3 Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether. Solubility in water, g/100ml at 25 °C: 20 |
同义词 |
ammonium perchlorate |
蒸汽压力 |
Very low |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)

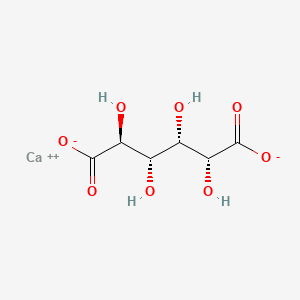
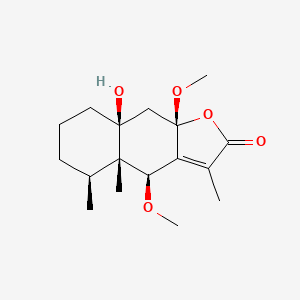

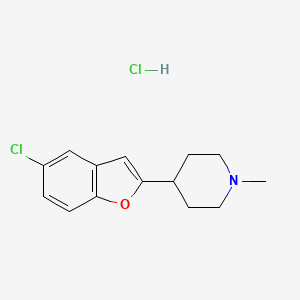
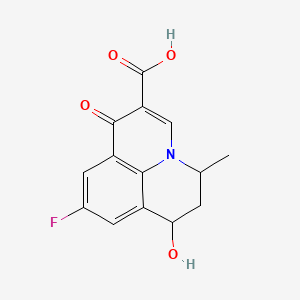
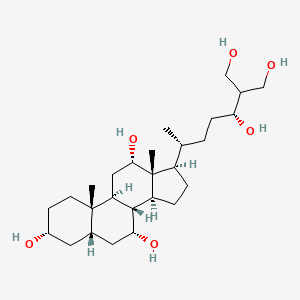
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)

